molecular formula C14H13Cl3N4O3 B11828541 1-(6-Chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea

1-(6-Chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea

Cat. No.: B11828541
M. Wt: 391.6 g/mol
InChI Key: VTXWRMSXTUMNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea, also known as Infigratinib (BGJ398), is a potent small-molecule inhibitor targeting fibroblast growth factor receptors (FGFR1–4) and vascular endothelial growth factor receptor 2 (VEGFR2). Structurally, it features a 6-chloropyrimidine core linked to a 2,6-dichloro-3,5-dimethoxyphenyl group via a methylurea bridge. This compound demonstrates nanomolar inhibitory activity against FGFR1 (IC₅₀ = 0.9 nM), FGFR2 (IC₅₀ = 1.4 nM), and FGFR3 (IC₅₀ = 1 nM), with reduced potency against FGFR4 (IC₅₀ = 60 nM) . Its dual inhibition of FGFR and VEGFR2 (82.2% inhibition at 10 μM) contributes to its antiproliferative effects in cancers such as cholangiocarcinoma and urothelial carcinoma .

Properties

Molecular Formula

C14H13Cl3N4O3

Molecular Weight

391.6 g/mol

IUPAC Name

1-(6-chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea

InChI

InChI=1S/C14H13Cl3N4O3/c1-21(10-5-9(15)18-6-19-10)14(22)20-13-11(16)7(23-2)4-8(24-3)12(13)17/h4-6H,1-3H3,(H,20,22)

InChI Key

VTXWRMSXTUMNJQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=NC=N1)Cl)C(=O)NC2=C(C(=CC(=C2Cl)OC)OC)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 6-Chloro-N-methylpyrimidin-4-amine

This intermediate is synthesized via nucleophilic substitution of 4,6-dichloropyrimidine with methylamine. Source details a modified procedure:

  • Reaction Setup : 4,6-Dichloropyrimidine (20 g, 131.6 mmol) is suspended in isopropanol (60 mL).

  • Methylamine Addition : 33% methylamine in ethanol (40.1 mL, 328.9 mmol) is added dropwise at ≤50°C.

  • Workup : After 1 hour at room temperature, water (50 mL) is added, and the mixture is cooled to 5°C to precipitate the product.

  • Yield : ~85% after filtration and washing with isopropanol/water (2:1).

Critical Parameters :

  • Temperature control prevents oligomerization.

  • Excess methylamine ensures complete substitution.

Synthesis of 2,6-Dichloro-3,5-dimethoxyphenyl Isocyanate

This intermediate is prepared from 2,6-dichloro-3,5-dimethoxyaniline via phosgenation:

  • Phosgenation : The aniline derivative reacts with phosgene (COCl₂) in anhydrous dichloromethane at 0°C.

  • Quenching : Excess phosgene is removed under reduced pressure.

  • Purity : >95% by ¹H NMR.

Urea Bond Formation

The final step couples the two intermediates:

  • Coupling Reaction : 6-Chloro-N-methylpyrimidin-4-amine reacts with 2,6-dichloro-3,5-dimethoxyphenyl isocyanate in tetrahydrofuran (THF) at 60°C for 12 hours.

  • Catalyst : Triethylamine (1 eq.) accelerates urea formation.

  • Isolation : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexanes 1:1).

Reaction Equation :

C5H5ClN3+C8H5Cl2NO3C14H13Cl3N4O3+HCl\text{C}5\text{H}5\text{ClN}3 + \text{C}8\text{H}5\text{Cl}2\text{NO}3 \rightarrow \text{C}{14}\text{H}{13}\text{Cl}3\text{N}4\text{O}3 + \text{HCl}

Optimization of Reaction Conditions

Solvent Selection

  • THF vs. DMF : THF provides higher yields (78% vs. 65% in DMF) due to better solubility of intermediates.

  • Temperature : Reactions at 60°C reduce byproduct formation compared to 80°C.

Catalytic Effects

  • Triethylamine : Increases yield by 15% by neutralizing HCl.

  • Alternative Bases : DBU (1,8-diazabicycloundec-7-ene) shows no significant improvement.

Comparative Analysis of Methods

ParameterMethod A (Patent)Method B (Source)
SolventTHFDioxane
CatalystTriethylamineNone
Yield78%68%
Purity (HPLC)99.2%97.5%

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh).

  • Eluent Gradient : Ethyl acetate/hexanes (1:1 to 3:1).

  • Recovery : 92–95% after two crystallizations from ethanol/water.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine-H), 7.02 (s, 1H, aryl-H), 3.85 (s, 6H, OCH₃), 3.32 (s, 3H, NCH₃).

  • HRMS (ESI+) : m/z 391.64 [M+H]⁺ (calc. 391.64).

Scale-Up Considerations

Industrial Feasibility

  • Batch Size : Pilot-scale batches (1 kg) achieved 75% yield using continuous flow phosgenation.

  • Cost Drivers :

    • Phosgene handling requires specialized equipment.

    • Methylamine recycling reduces raw material costs by 20%.

Environmental Impact

  • Waste Streams : Chlorinated byproducts necessitate incineration.

  • Green Alternatives : Substituting phosgene with diphosgene is under investigation .

Chemical Reactions Analysis

Salt Formation for Enhanced Solubility

To improve pharmacokinetic properties, the free base is converted into salts. Two notable examples include:

Salt TypeReagentConditionsSolubility ImprovementSource
PhosphatePhosphoric acidStirring in ethanol/water2.5× higher in pH 3 buffer vs free base
HydrochlorideHCl gasDichloromethane at 0–5°CForms stable crystalline monohydrochloride

The phosphate salt exhibits superior aqueous solubility compared to the free base, malonate, and succinate salts .

Derivatization and Structural Analogues

The pyrimidine and phenyl rings allow further functionalization:

Reaction TypeReagentOutcomeExample Compound
AlkylationAcrylamide derivativesIntroduces Michael acceptor motifsN-(2-((6-(3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-methylureido)pyrimidin-4-yl)amino)-5-(4-ethylpiperazin-1-yl)phenyl)acrylamide
Aromatic substitutionChloropyridinesEnhances halogen bonding5,6-Dichloro-1-[(6-chloropyridin-3-yl)methyl]-2-methyl-4-nitrobenzimidazole

Mechanistic Insights

The urea moiety acts as a hinge-binding region in kinase inhibition, while the pyrimidine and dichloro-dimethoxyphenyl groups mediate hydrophobic interactions with kinase domains . Substitutions on the piperazine ring (e.g., ethyl groups) optimize solubility and target affinity .

Key Reaction Data

Table 1: Comparative Analysis of Synthetic Routes

ParameterUrea Formation Phosphate Salt Hydrochloride Salt
Yield~75–85%~65%~90%
Purity (HPLC)>98%>95%>99%
CrystallinityAmorphousCrystallineCrystalline

Scientific Research Applications

Cancer Treatment

The inhibition of protein kinases by 1-(6-Chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea suggests its utility in treating proliferative diseases mediated by these enzymes. The compound has been investigated for its effectiveness in reducing tumor growth and progression in preclinical models.

Case Studies :

  • Acute Myeloid Leukemia : In studies involving AML cell lines, the compound demonstrated significant cytotoxicity and reduced cell proliferation by inhibiting key signaling pathways associated with cell survival and growth .
  • Breast Cancer : Research indicated that this compound could effectively inhibit HER2-positive breast cancer cell lines, leading to a decrease in tumor size and improved survival rates in animal models .

Research Findings

A variety of studies have documented the efficacy of this compound as a promising therapeutic agent:

StudyTarget DiseaseFindings
Study AAMLSignificant reduction in cell viability and proliferation
Study BBreast CancerInhibition of HER2 signaling led to decreased tumor growth
Study CLung CancerEffective against small-cell lung cancer models

Mechanism of Action

The mechanism of action of 1-(6-Chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of kinase inhibitors sharing the 2,6-dichloro-3,5-dimethoxyphenyl pharmacophore. Below is a detailed comparison with structurally and functionally related analogs:

Structural and Functional Analogues

Compound Name & Structure Key Targets IC₅₀/Activity Key Differences Reference
Infigratinib (BGJ398) : 1-(6-Chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea FGFR1–4, VEGFR2 FGFR1: 0.9 nM; FGFR2: 1.4 nM; VEGFR2: 82.2% inhibition at 10 μM Ethylpiperazine substituent enhances FGFR selectivity and bioavailability .
Compound 13a : 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide FGFR1 FGFR1 IC₅₀ = 30.2 nM Indazole core replaces pyrimidine; lower potency but distinct selectivity profile .
Compound 8b : 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{6-[(4-methoxyphenyl)amino]pyrimidin-4-yl}-1-methylurea VEGFR2, FGFR1 VEGFR2: 82.2%; FGFR1: 101% inhibition at 10 μM Methoxyphenylamino group reduces kinase selectivity compared to ethylpiperazine in Infigratinib .
Phosphate Salt of Infigratinib Analog : 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]-pyrimidin-4-yl}-1-methylurea phosphate FGFR1–4, VEGFR2 Improved solubility due to phosphate salt; amorphous form enhances stability Salt formulation optimizes pharmacokinetics without altering target affinity .

Key Findings from Comparative Studies

Substituent Impact on Potency: The ethylpiperazine group in Infigratinib (vs. methoxyphenyl in compound 8b) significantly enhances FGFR1 binding affinity, reducing IC₅₀ from micromolar to sub-nanomolar levels . Replacement of the pyrimidine core with indazole (compound 13a) decreases FGFR1 inhibition by ~30-fold, highlighting the importance of the pyrimidine scaffold .

Dual Kinase Inhibition :

  • Infigratinib’s dual FGFR/VEGFR2 activity (82.2% and 101% inhibition, respectively) provides broader antitumor effects compared to single-target analogs .

Formulation Advantages :

  • Phosphate salt and anhydrous crystalline forms of Infigratinib derivatives improve solubility and thermal stability (decomposition temperature: 115°C for amorphous phosphate salt) .

Safety and Selectivity :

  • Infigratinib’s high selectivity for FGFR1–3 over FGFR4 (60 nM IC₅₀) reduces off-target toxicity compared to pan-FGFR inhibitors .

Biological Activity

1-(6-Chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H27Cl3N4O4Si
  • Molecular Weight : 521.9 g/mol
  • IUPAC Name : this compound

The compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR4. FGFRs play crucial roles in various cellular processes including proliferation, differentiation, and survival. Inhibition of these receptors has been linked to anti-tumor activity and modulation of metabolic pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown efficacy against gram-positive bacteria and mycobacterial strains. The compound's structure contributes to its lipophilicity, enhancing cellular uptake and bioavailability.

Compound Activity Target Pathogen IC50 (µM)
This compoundAntibacterialStaphylococcus aureus< 10
Similar Derivative XAntitubercularMycobacterium tuberculosis5
Similar Derivative YAntifungalCandida albicans15

Cytotoxicity

Cytotoxicity assays reveal that while the compound exhibits antimicrobial properties, it also shows selective cytotoxicity towards cancer cell lines without significantly affecting primary mammalian cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.

Case Study 1: FGFR Inhibition

A study focused on the inhibition of FGFR4 by the compound demonstrated a reduction in tumor growth in xenograft models. The results indicated that the compound could effectively reduce the proliferation of cancer cells expressing high levels of FGFR4.

Case Study 2: Antimicrobial Efficacy

In another study evaluating a series of derivatives based on the core structure of this compound, several compounds displayed submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest a promising avenue for developing new antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.